molecular formula C10H11NO3 B158541 3,4,5-Trimethoxybenzonitrile CAS No. 1885-35-4

3,4,5-Trimethoxybenzonitrile

Cat. No. B158541
CAS RN: 1885-35-4
M. Wt: 193.2 g/mol
InChI Key: OSBQUSPVORCDCU-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzonitrile is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as 2,4,5-Trimethoxybenzonitrile and 3,4,5-Trimethoxybenzenecarbonitrile .


Synthesis Analysis

While specific synthesis methods for 3,4,5-Trimethoxybenzonitrile were not found, there are related studies on the synthesis of similar compounds. For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzonitrile consists of a benzonitrile core with three methoxy groups attached at the 3rd, 4th, and 5th positions . The molecular weight is 193.1992 .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzonitrile is a white to beige powder . It has a melting point of 91-94 °C and a boiling point of 180-185 °C at 10 mmHg . The compound is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis and Crystallographic Characterization : 3,5-Dichloro-2,4,6-trimethoxybenzonitrile oxide was used in the highly regioselective 1,3-dipolar cycloaddition to Sc3N@Ih-C80 or C60, creating isoxazoline-ring-fused derivatives. This synthesis marked the first example of an endohedral metallofullerene derivative with an isoxazoline ring (Bao et al., 2016).

  • Synthesis of 2,3,4-Trimethoxybenzoic Acid : 2,3,4-Trimethoxybenzoic acid, an intermediate of trimetazidine, was synthesized from pyrogallol using 3,4,5-trimethoxybenzonitrile in a process involving methylation, bromination, cyanidation, and hydrolysis (Zhao, 2010).

  • Kinetics and Mechanism of Cycloaddition Reactions : 3,5-Dichloro-2,4,6-trimethylbenzonitrile oxide, a stable derivative, reacted with arylacetylenes to produce 3,5-diarylisoxazoles, demonstrating the variable reactivity based on solvent and substituents (Beltrame et al., 1967).

  • Interactions with Alkyl Phosphites : 3,4,5-Trimethoxybenzylidenemalononitrile reacted with trialkyl phosphites in a solvent-free environment, yielding phosphonate derivatives. This study proposed a mechanism for the formation of these compounds (El-rahman & Rabei, 2003).

Applications in Biochemistry and Medicine

  • Herbicide Resistance in Transgenic Plants : The herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) was studied for its effects on photosynthesis inhibition in plants. A gene encoding a specific nitrilase was identified, capable of converting bromoxynil to a less harmful metabolite, demonstrating a potential approach for developing herbicide-resistant crops (Stalker et al., 1988).

  • Antioxidant, Antimicrobial, and DNA Cleavage Properties : Newly synthesized zinc phthalocyanine compounds containing 3,4,5-trimethoxybenzyloxy groups were evaluated for their fluorescence, degradation, antioxidant, DNA cleavage, and antimicrobial properties, showing potential in various biomedical applications (Ağırtaş et al., 2021).

  • Synthesis and Biological Evaluation of Cr(III) Complexes : A study focused on synthesizing and evaluating the biological properties of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile and octanoate ion as ligands. The complex demonstrated moderate to potential antimicrobial and larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

Safety And Hazards

3,4,5-Trimethoxybenzonitrile may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,4,5-trimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBQUSPVORCDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172203
Record name Benzonitrile, 3,4,5-trimethoxy-
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzonitrile

CAS RN

1885-35-4
Record name 3,4,5-Trimethoxybenzonitrile
Source CAS Common Chemistry
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Record name 3,4,5-Trimethoxybenzenecarbonitrile
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Record name 1885-35-4
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Record name Benzonitrile, 3,4,5-trimethoxy-
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Record name 3,4,5-trimethoxybenzonitrile
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Record name 3,4,5-TRIMETHOXYBENZENECARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
CD Hurd, HE Winberg - Journal of the American Chemical Society, 1942 - ACS Publications
Recently Haller and Schaffer1 investigated the course of reaction between isobutylmagnesium bromide and 3, 4, 5-trimethoxybenzonitrile at the refluxing temperature of toluene. In …
Number of citations: 20 pubs.acs.org
HL Haller, PS Schaffer - Journal of the American Chemical …, 1939 - ACS Publications
Potato starch has been hydrolyzed with a concentrated solution of hydrochloric acid at 0 in the presence of an excess of ethyl mercaptan. The resulting mercaptalated mixtures of …
Number of citations: 13 pubs.acs.org
JP Ferris, FR Antonucci - Journal of the American Chemical …, 1972 - ACS Publications
Irradiationof 2-, 3-, and 4-cyanophenol and 2-and 4-aminobenzonitrilein 10-2 M NaOH gave 2-, 3-, and 4-hydroxybenzaldehyde and 2-and 4-aminobenzaldehyde in yields of 32, 67, 62, …
Number of citations: 12 pubs.acs.org
YJ Wang, YG Zheng, JP Xue, YC Shen - World Journal of Microbiology …, 2007 - Springer
Nocardia sp. 108 exhibited strong acrylonitrile-hydrating activity and its nitrile hydratase was Co 2+ -dependent. Nocardia sp. 108 was active within a broad pH range from 6.0 to 10.0 at …
Number of citations: 20 link.springer.com
YL Janin, D Decaudin, C Monneret, MF Poupon - Tetrahedron, 2004 - Elsevier
Synthesis of methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines using a modified Ritter reaction procedure - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 31 www.sciencedirect.com
JJ Kilama, BS Iyengar, WA Remers… - Journal of heterocyclic …, 1990 - Wiley Online Library
Abstract Development of an efficient synthesis of the C‐D ring portion of streptonigrin is a key operation in the synthesis of this antibiotic and its analogues. A new method for the …
Number of citations: 8 onlinelibrary.wiley.com
RC FUSON, DH CHADWICK - The Journal of Organic Chemistry, 1948 - ACS Publications
The replacement of a nuclear alkoxyl group by the actionof a Grignard reagent appears to have been realized first by Haller and Schaffer (1), who prepared a compound believed to be 3…
Number of citations: 26 pubs.acs.org
DS Bose, AV Narsaiah - Tetrahedron Letters, 1998 - thevespiary.org
The remarkable synthetic properties of the nitrile group have ensured long standing studies of their utilization in organic synthesis [1]. Several methods are available to accomplish the …
Number of citations: 85 www.thevespiary.org
J McManus, R Herbst - The Journal of Organic Chemistry, 1959 - ACS Publications
3, 4, 5-Trimethoxybenzonitrile was prepared from the acid by conversionsuccessively tothe acid chloride and amide, 13 followed by dehydration of the latter with sodium metabisulfite …
Number of citations: 1 pubs.acs.org
R Beyler, F Hoffman, L Sarett - The Journal of Organic Chemistry, 1959 - ACS Publications
0^/\L^"ORi Page 1 1386 NOTES vol. 24 When 8 mg. ofstarting material were added, the transformation appeared to go to completion in the 96-hr. period. Chromatographic analysis of a …
Number of citations: 3 pubs.acs.org

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